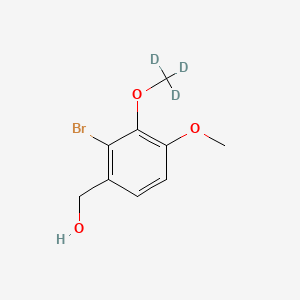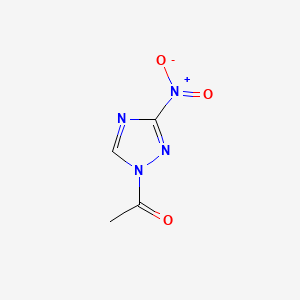
Piretanide-d4 Methyl Ester (Major)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piretanide-d4 Methyl Ester (Major) is a biochemical used for proteomics research . It has a molecular formula of C18H16D4N2O5S and a molecular weight of 380.45 .
Physical and Chemical Properties Analysis
Piretanide-d4 Methyl Ester (Major) has a molecular weight of 380.45 and a molecular formula of C18H16D4N2O5S . Additional physical and chemical properties are not provided in the search results.Safety and Hazards
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Piretanide-d4 Methyl Ester (Major) can be achieved through a multi-step reaction pathway that involves the incorporation of deuterium atoms into the Piretanide molecule. The key steps in the synthesis include the protection of the carboxylic acid group, the introduction of deuterium atoms, and the deprotection of the carboxylic acid group to yield the final product.", "Starting Materials": ["Piretanide", "Deuterium oxide", "Methanol", "Methanesulfonic acid", "Dimethylformamide", "Diisopropylcarbodiimide", "Triethylamine", "Hydrochloric acid", "Sodium hydroxide", "Sodium bicarbonate", "Sodium chloride", "Water"], "Reaction": ["Step 1: Protection of the carboxylic acid group by reaction with methanol and methanesulfonic acid to yield Piretanide methyl ester.", "Step 2: Introduction of deuterium atoms by reaction with deuterium oxide and dimethylformamide in the presence of diisopropylcarbodiimide and triethylamine to yield Piretanide-d4 Methyl Ester.", "Step 3: Deprotection of the carboxylic acid group by reaction with hydrochloric acid and sodium hydroxide followed by neutralization with sodium bicarbonate and precipitation with sodium chloride to yield the final product, Piretanide-d4 Methyl Ester (Major)."] } | |
Número CAS |
1794753-37-9 |
Fórmula molecular |
C18H20N2O5S |
Peso molecular |
380.451 |
Nombre IUPAC |
methyl 4-phenoxy-3-sulfamoyl-5-(2,2,5,5-tetradeuteriopyrrolidin-1-yl)benzoate |
InChI |
InChI=1S/C18H20N2O5S/c1-24-18(21)13-11-15(20-9-5-6-10-20)17(16(12-13)26(19,22)23)25-14-7-3-2-4-8-14/h2-4,7-8,11-12H,5-6,9-10H2,1H3,(H2,19,22,23)/i9D2,10D2 |
Clave InChI |
WYUJUHDZHVCFGK-YQUBHJMPSA-N |
SMILES |
COC(=O)C1=CC(=C(C(=C1)S(=O)(=O)N)OC2=CC=CC=C2)N3CCCC3 |
Sinónimos |
3-(Aminosulfonyl)-4-phenoxy-5-(1-pyrrolidinyl-d4)benzoic Acid Methyl Ester; Arelix-d4 Methyl Ester; Arlix-d4 Methyl Ester; Diumax-d4 Methyl Ester; Eurelix-d4 Methyl Ester; HOE 118-d4 Methyl Ester; S 73-4118-d4 Methyl Ester; Tauliz-d4 Methyl Ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



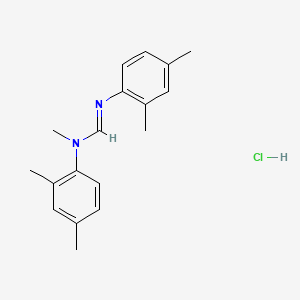
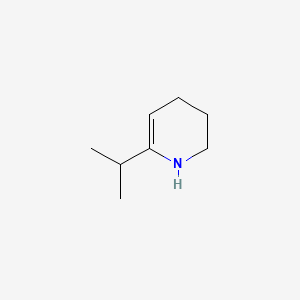
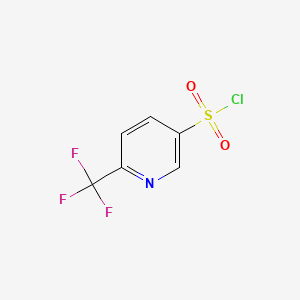
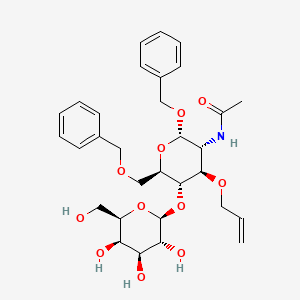
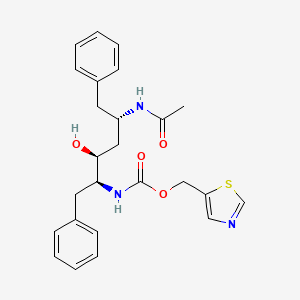

![N-[(2S,3S,4R)-1,3,4-Trihydroxyoctadecan-2-yl]butanamide](/img/structure/B588945.png)

